molecular formula C10H18N4O2 B2565904 Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate CAS No. 1225218-67-6

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate

Cat. No.: B2565904
CAS No.: 1225218-67-6
M. Wt: 226.28
InChI Key: AQMRWLAIZUYEIP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is an organic compound featuring a pyrrolidine ring, an azidomethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions, where an azide source reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, forming various derivatives.

    Click Chemistry: The azide group can participate in click chemistry reactions with alkynes to form 1,2,3-triazoles.

    Reduction: The azide group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, appropriate solvents (e.g., dimethylformamide), and controlled temperatures.

    Click Chemistry: Copper(I) catalysts, alkynes, and suitable solvents (e.g., water or organic solvents).

    Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).

Major Products

    1,2,3-Triazoles: Formed from click chemistry reactions.

    Amines: Formed from the reduction of the azide group.

Scientific Research Applications

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules.

    Material Science: Employed in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate involves its functional groups:

    Azide Group: Highly reactive, participates in click chemistry and reduction reactions.

    Pyrrolidine Ring: Provides structural stability and can undergo various chemical modifications.

    Tert-butyl Ester: Protects the carboxyl group and can be selectively removed under acidic conditions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Similar structure with the azidomethyl group at a different position.

    Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate: Similar structure with a bromoethyl group instead of an azidomethyl group.

Uniqueness

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields of research.

Properties

IUPAC Name

tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-5-4-8(7-14)6-12-13-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMRWLAIZUYEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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